

Quantum Chemistry and Computational Insights into Pigment Orange 36: A Technical Guide

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Compound of Interest

Compound Name: PIGMENT ORANGE 36

Cat. No.: B078092

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This technical guide provides an in-depth analysis of the quantum chemistry and computational studies of C.I. **Pigment Orange 36** (PO36). Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data with theoretical computational methodologies to explore the molecular structure, electronic properties, and spectral characteristics of this high-performance benzimidazolone pigment.

Introduction to Pigment Orange 36

Pigment Orange 36 (CAS No. 12236-62-3) is a benzimidazolone azo pigment known for its excellent durability, high color strength, and resistance to heat, light, and weathering.[1][2][3][4] Its chemical formula is $C_{17}H_{13}ClN_6O_5$. [1][5] These properties make it a preferred choice in demanding applications such as automotive coatings, industrial paints, high-end printing inks, and plastics.[1][2][3][4] The robust performance of benzimidazolone pigments is largely attributed to their molecular structure, which facilitates a strong network of intermolecular hydrogen bonds, leading to high lattice energy and insolubility.[6][7][8]

Understanding the quantum mechanical properties of **Pigment Orange 36** is crucial for predicting its behavior in various applications and for the rational design of new pigments with enhanced characteristics. This guide will delve into the known crystallographic structure and outline the computational chemistry approaches that can be employed to elucidate its electronic and optical properties.

Molecular and Crystal Structure

The definitive crystal structure of the β -phase of **Pigment Orange 36** was determined from laboratory X-ray powder diffraction data.[6][8] This experimental data provides the precise atomic coordinates and unit cell parameters, which are fundamental for any subsequent quantum chemical calculations.

Crystallographic Data

The crystallographic data for **Pigment Orange 36** (β phase) is summarized in the table below. This information serves as the foundational input for computational models.

| Parameter | Value | Reference |
|--------------------------|--------------------|-----------|
| Crystal System | Monoclinic | [6][8] |
| Space Group | P2 ₁ /c | [6][8] |
| a (Å) | 14.33 | [6][8] |
| b (Å) | 19.88 | [6][8] |
| c (Å) | 6.54 | [6][8] |
| β (°) | 98.1 | [6][8] |
| Volume (Å ³) | 1844 | [6][8] |
| Z | 4 | [6][8] |

Computational Methodology

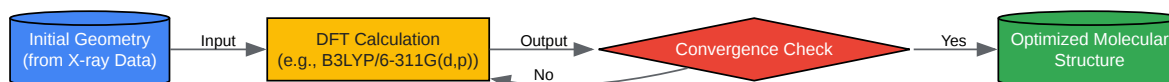
While specific comprehensive computational studies on **Pigment Orange 36** are not abundant in public literature, the established methodologies for similar azo and benzimidazolone pigments provide a robust framework for such investigations.[9][10][11][12] The primary tools for these studies are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

Geometry Optimization

The first step in a computational study is the geometry optimization of the molecule. This can be performed on a single molecule in the gas phase or in a solvent continuum model, and more

advanced studies can be performed on the solid-state crystal lattice.

- Workflow for Geometry Optimization:



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Electronic Properties

Once the geometry is optimized, DFT is used to calculate various electronic properties that provide insights into the pigment's stability, reactivity, and color.

- Key Electronic Properties:
 - Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's electronic excitation and color.
 - Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. It helps in understanding intermolecular interactions, such as hydrogen bonding.
 - Global Chemical Reactivity Descriptors: Parameters like hardness, softness, and electrophilicity index can be calculated to predict the chemical reactivity of the molecule. [\[10\]](#)

Spectral Properties (UV-Vis Spectra)

The color of a pigment is determined by its absorption of light in the visible range. TD-DFT is a powerful method for simulating the UV-Vis absorption spectrum. [\[9\]](#)[\[10\]](#) The calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption peaks.

- Azo-Hydrazone Tautomerism: For many azo dyes, a critical aspect to consider is the potential for tautomerism between the azo and hydrazone forms. Computational studies on

related dyes have shown that the relative stability of these tautomers can be influenced by the solvent and that they exhibit different absorption spectra. [12]Any thorough computational study of **Pigment Orange 36** would need to investigate both tautomers.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from a comprehensive DFT and TD-DFT study of **Pigment Orange 36**, based on typical results for similar pigments.

Calculated Electronic Properties

| Property | Azo Tautomer (Predicted) | Hydrazone Tautomer (Predicted) |
|-----------------------|--------------------------|--------------------------------|
| HOMO Energy (eV) | -6.2 | -6.0 |
| LUMO Energy (eV) | -2.8 | -2.9 |
| HOMO-LUMO Gap (eV) | 3.4 | 3.1 |
| Dipole Moment (Debye) | 4.5 | 6.8 |

Simulated UV-Vis Spectral Data (in vacuo)

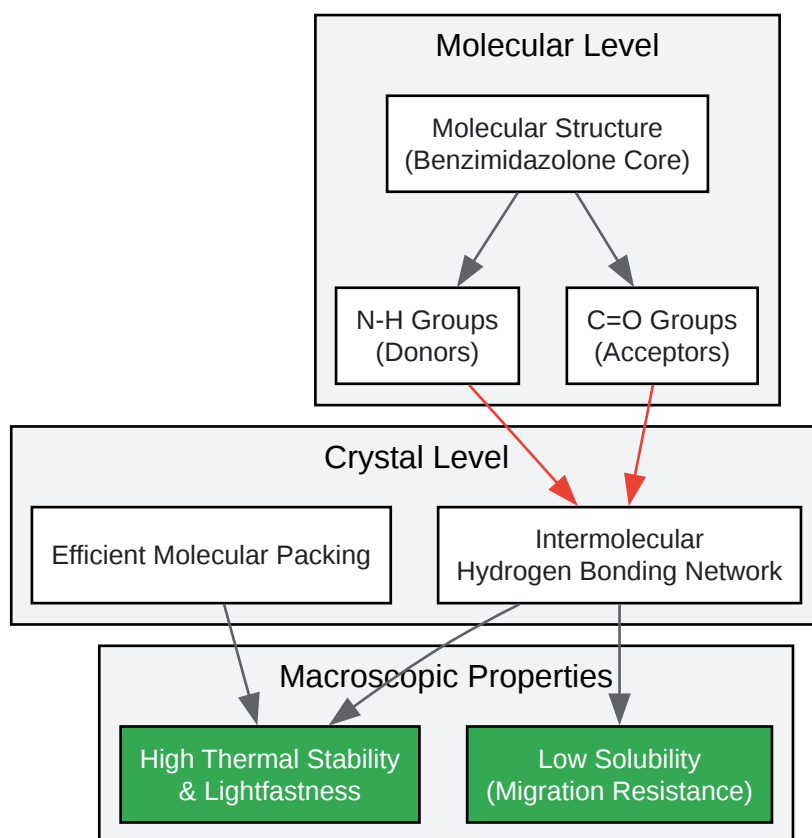
| Tautomer | λ_{max} (nm) (Predicted) | Oscillator Strength (f) (Predicted) | Major Electronic Transition |
|-----------|--|--|---|
| Azo | ~450 | > 0.5 | HOMO \rightarrow LUMO ($\pi \rightarrow \pi$) |
| Hydrazone | ~485 | > 0.6 | HOMO \rightarrow LUMO ($\pi \rightarrow \pi$) |

Intermolecular Interactions and Solid-State Properties

The exceptional performance of **Pigment Orange 36** is intrinsically linked to its solid-state packing and intermolecular interactions. The crystal structure reveals a network of hydrogen

bonds involving the benzimidazolone moiety, which significantly contributes to the pigment's thermal stability and insolubility. [6][7][8]

- Signaling Pathway of Performance Properties:



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Relationship between molecular structure and performance.

Conclusion

While a dedicated body of literature on the computational chemistry of **Pigment Orange 36** is still emerging, the availability of its crystal structure provides a solid foundation for theoretical investigations. [6][8] By applying established DFT and TD-DFT methodologies, as demonstrated for analogous azo and benzimidazolone pigments, a deep understanding of the relationship between the structure, electronic properties, and high-performance characteristics of **Pigment Orange 36** can be achieved. Such studies are invaluable for the targeted design of next-generation organic pigments with tailored properties for advanced applications.

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